![molecular formula C23H24N4O3 B2490511 5-(furan-2-il)-N-((4-(1-metil-1H-benzo[d]imidazol-2-il)ciclohexil)metil)isoxazol-3-carboxamida CAS No. 1206987-60-1](/img/structure/B2490511.png)
5-(furan-2-il)-N-((4-(1-metil-1H-benzo[d]imidazol-2-il)ciclohexil)metil)isoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals with a complex structure incorporating furan, benzimidazole, isoxazole, and carboxamide groups. These structural elements suggest potential biological activity, given the pharmacological relevance of each component. Studies on similar compounds have explored various synthetic routes, molecular structures, and potential applications, indicating the significance of such molecules in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step reactions, including nitration, reduction, condensation, and cyclization processes. For example, El’chaninov and Aleksandrov (2017) described the synthesis of furan-carboxamide derivatives through reactions involving nitro-benzimidazoles, furan-2-carbonyl chloride, and subsequent cyclization steps (El’chaninov & Aleksandrov, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal intricate details about the arrangement of atoms and functional groups, providing insights into the compound's reactivity and properties. The work of Briant et al. (1995) on the crystal structure of an imidazole-carboxamide derivative exemplifies the application of X-ray crystallography in determining molecular configurations (Briant, Jones, & Shaw, 1995).
Aplicaciones Científicas De Investigación
a. Agentes Anticancerígenos: Los imidazoles se han investigado como posibles agentes anticancerígenos. Los investigadores podrían explorar los efectos de este compuesto en líneas celulares de cáncer, evaluar su citotoxicidad y estudiar su mecanismo de acción. Por ejemplo, compuestos con estructuras similares han mostrado una actividad prometedora contra las células de cáncer de próstata humano .
b. Propiedades Antiinflamatorias: Los imidazoles a menudo exhiben efectos antiinflamatorios. Investigar si este compuesto modula las vías inflamatorias podría conducir a nuevos fármacos antiinflamatorios.
c. Actividad Antimicrobiana: Los imidazoles son conocidos por sus propiedades antimicrobianas. Los investigadores podrían evaluar la eficacia de este compuesto contra bacterias, hongos o parásitos.
Materiales Ópticos
Dados los grupos furan y benzimidazol, este compuesto podría tener propiedades ópticas interesantes:
a. Tintes Fluorescentes: Explorar su potencial como tinte fluorescente para células solares u otras aplicaciones ópticas.
b. Materiales Luminiscentes: Investigar si se puede incorporar en materiales luminiscentes.
Shabalin, D. A., & Camp, J. E. (2020). Avances recientes en la síntesis de imidazoles. Química Orgánica y Biomolecular, 18(21), 3987–4001. Enlace X-MOL. (2022). Síntesis de una nueva biblioteca de pequeñas moléculas similares a fármacos basada en derivados de 1H-benzo[d]imidazol. Enlace Nuevas (3-(1H-benzo[d]imidazol-2-il))/(3-(3H-imidazo[4,5-b]piridin-2-il)oxindol-2-il)fenil)metanonas como posibles agentes anticancerígenos: diseño, síntesis, evaluación biológica e inhibición de la polimerización de tubulina. (2018). MedChemComm, 9(2), 292–300. Enlace
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the imidazole ring, which is a common structural motif in many biologically active molecules . The specific pathways affected by this compound and their downstream effects are currently under investigation.
Pharmacokinetics
The compound was synthesized via a sequential reaction starting from 4-bromo-1-fluoro-2-nitrobenzene , suggesting that it may have certain chemical properties that could influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. It is known that certain imidazole derivatives have shown significant activity against human prostate cancer cell line du-145 , suggesting that this compound may also have potential anticancer effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of imidazole derivatives can be conducted under solvent-free conditions , suggesting that the compound may be stable in a variety of environments.
Propiedades
IUPAC Name |
5-(furan-2-yl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-27-19-6-3-2-5-17(19)25-22(27)16-10-8-15(9-11-16)14-24-23(28)18-13-21(30-26-18)20-7-4-12-29-20/h2-7,12-13,15-16H,8-11,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXLQYXEEFMRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

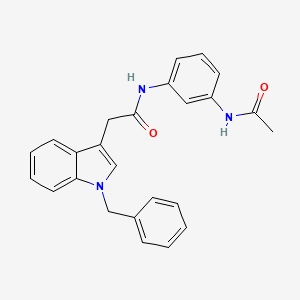
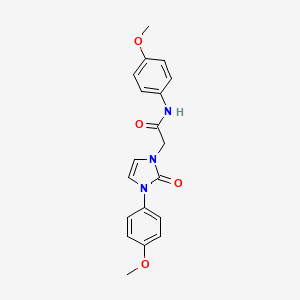
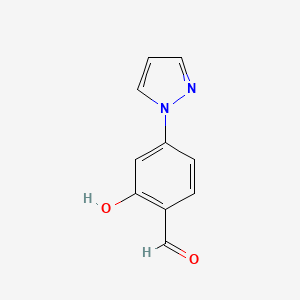


![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)
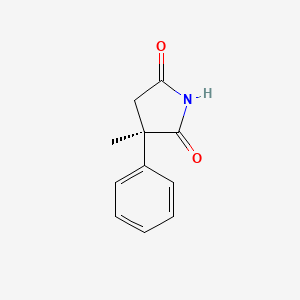


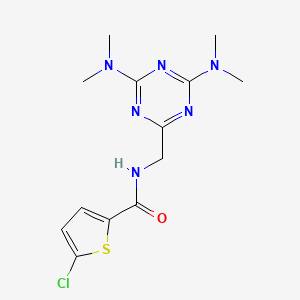
![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)
